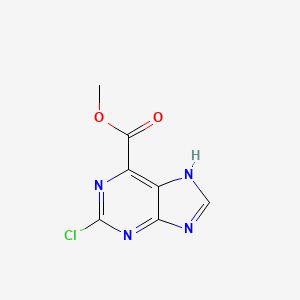![molecular formula C7H4N2O3S B2785390 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid CAS No. 2384894-85-1](/img/structure/B2785390.png)
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid is a heterocyclic compound with a molecular formula of C7H4N2O3S and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound also features a formyl group at the 5-position and a carboxylic acid group at the 2-position of the imidazo[2,1-b][1,3]thiazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can be achieved through the Vilsmeier-Haack (V-H) reaction. This method involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the V-H reagent, which is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform (CHCl3) at 0–5°C .
Industrial Production Methods
While specific industrial production methods for 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are not well-documented, the Vilsmeier-Haack reaction provides a reliable synthetic route that can be scaled up for industrial applications. The reaction conditions, including temperature control and reagent concentrations, are critical for optimizing yield and purity.
化学反応の分析
Types of Reactions
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazo[2,1-b][1,3]thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products
Oxidation: 5-Carboxyimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: 5-Hydroxymethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
科学的研究の応用
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential anticancer properties and is used in the development of new therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . The compound’s ability to induce apoptosis in cancer cells is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Thiazole-5-carboxylic acid derivatives: These compounds have a similar thiazole ring but differ in the position and type of functional groups attached.
Uniqueness
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid is unique due to the presence of both a formyl and a carboxylic acid group on the imidazo[2,1-b][1,3]thiazole ring
特性
IUPAC Name |
5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPWFUTFSKFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
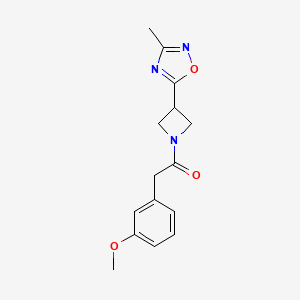
![5-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2785314.png)
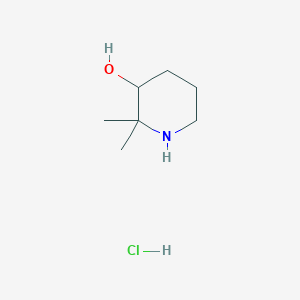
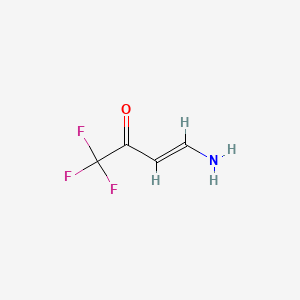
![(E)-N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2785318.png)
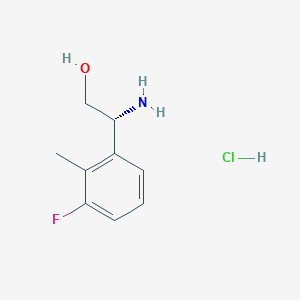
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)
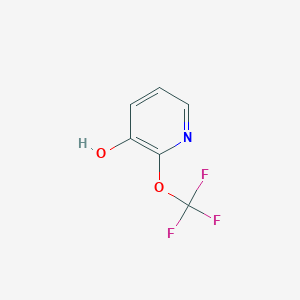
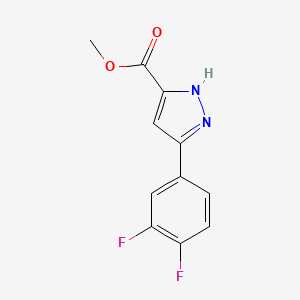
![6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2785324.png)
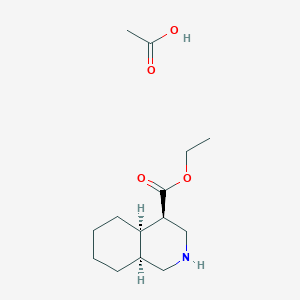
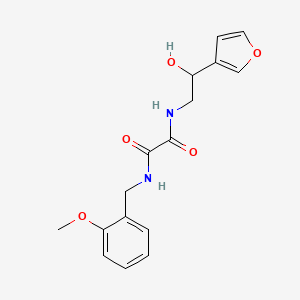
![1-(4-CHLOROBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2785327.png)
